3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Brand Name: Vulcanchem
CAS No.: 32229-98-4
VCID: VC21090216
InChI: InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
SMILES: C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol

CAS No.: 32229-98-4

Cat. No.: VC21090216

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol - 32229-98-4

Specification

CAS No. 32229-98-4
Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol
Standard InChI InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
Standard InChI Key MHOVZUZZHTZBSV-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl
Canonical SMILES C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structure

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is a chemical compound characterized by its piperazine ring structure with specific functional group attachments. The compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties.

Basic Chemical Information

The compound is identified by several key parameters that define its chemical identity:

ParameterValue
CAS Number32229-98-4
Molecular FormulaC₁₃H₁₉ClN₂O
Molecular Weight254.76 g/mol
IUPAC Name3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol

The molecular structure features a six-membered piperazine ring containing two nitrogen atoms. This ring is substituted with a 3-chlorophenyl group and has a propanol side chain attached to one of the nitrogen atoms .

Chemical Identifiers

The compound is associated with several standardized chemical identifiers that enable precise identification in chemical databases and literature:

Identifier TypeValue
InChIInChI=1/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2
Canonical SMILESC1CN(CCN1CCCO)C2=CC(=CC=C2)Cl

These identifiers provide a standardized representation of the compound's structure, facilitating cross-referencing across chemical databases and research publications .

Structural Features and Properties

The structural composition of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol contributes significantly to its chemical behavior and potential biological activities.

Key Structural Elements

The compound comprises several important structural elements that define its chemical and biological properties:

  • A piperazine ring serving as the central structural component

  • A 3-chlorophenyl substituent attached to one of the nitrogen atoms in the piperazine ring

  • A propanol side chain (3-carbon chain with a terminal hydroxyl group) attached to the other nitrogen atom of the piperazine ring

This structural arrangement creates a molecule with specific spatial and electronic properties that influence its interactions with biological targets .

Physicochemical Properties

The presence of specific functional groups contributes to the compound's physicochemical properties:

  • The hydroxyl group in the propanol moiety enhances water solubility and provides a site for hydrogen bonding

  • The chlorine substituent on the phenyl ring increases lipophilicity and affects the electronic distribution within the aromatic system

  • The piperazine ring contains basic nitrogen atoms that can be protonated under physiological conditions

These properties collectively influence the compound's behavior in biological systems, including its absorption, distribution, and receptor binding characteristics .

Mechanism of Action

The pharmacological activity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is primarily associated with its effects on the serotonergic system, particularly through its interaction with specific serotonin receptors.

Receptor Targeting

Research indicates that 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol functions as a selective antagonist at the 5-HT1D receptor, which is part of the serotonin receptor family. This receptor specificity is crucial for understanding the compound's pharmacological effects and potential therapeutic applications.

The 5-HT1D receptor is involved in several physiological processes:

  • Regulation of serotonin release

  • Modulation of neuronal excitability

  • Influence on vascular tone

  • Contribution to pain processing pathways

Biochemical Consequences

The antagonism of 5-HT1D receptors by 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can lead to increased levels of serotonin in the synaptic cleft. This biochemical effect has potential implications for conditions characterized by serotonergic dysfunction, such as mood disorders and certain types of headaches.

Synthesis and Preparation Methods

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol typically involves specific chemical reactions and conditions to ensure high purity and yield.

Synthetic Routes

The most common synthetic approach involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate propanol derivative. This nucleophilic substitution reaction is typically conducted under controlled conditions to optimize yield and minimize by-products.

The general synthetic pathway can be outlined as follows:

  • Preparation or acquisition of 1-(3-chlorophenyl)piperazine

  • Reaction with a suitable propanol derivative (often with a leaving group at the terminal position)

  • Purification steps to isolate the desired product

Industrial Production Considerations

For larger-scale production, continuous flow processes may be employed to ensure consistency and efficiency. The reaction conditions are carefully optimized to:

  • Maximize conversion of starting materials

  • Minimize formation of impurities

  • Ensure cost-effectiveness of the synthesis

  • Maintain environmental sustainability

Biological Activity and Pharmacological Effects

The biological activity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol is closely related to its interactions with serotonergic systems and potential effects on mood regulation and other physiological processes.

Effects on Serotonergic Systems

As a selective 5-HT1D receptor antagonist, the compound can influence serotonin signaling in several ways:

  • Blocking 5-HT1D autoreceptors may lead to increased serotonin release

  • Modulation of downstream signaling pathways associated with serotonergic neurotransmission

  • Potential effects on other neurotransmitter systems that interact with serotonergic pathways

These effects may contribute to the compound's potential therapeutic applications in conditions characterized by serotonergic dysfunction.

Research Findings

Several studies have investigated the effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol and related compounds:

Study FocusKey FindingsImplications
Serotonin Receptor ModulationThe compound demonstrated high affinity for 5-HT1D receptors with potent antagonistic actionPotential utility in conditions involving serotonergic dysregulation
Antidepressant EffectsAnimal models showed potential antidepressant-like effects through modulation of serotonin levelsPossible application in mood disorders
Antimicrobial ActivitySome derivatives exhibited antimicrobial properties against specific bacterial strainsBroader therapeutic potential beyond CNS effects

These research findings highlight the diverse biological activities of the compound and its potential applications in various therapeutic contexts.

Structure-Activity Relationships

Understanding the relationship between the structural features of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol and its biological activity provides insights into the molecular basis of its pharmacological effects.

Critical Structural Features

Several structural elements of the compound are particularly important for its biological activity:

  • The position of the chlorine substituent on the phenyl ring (meta position in this case)

  • The nature of the piperazine ring and its nitrogen atoms

  • The length and terminal functional group of the alkyl chain (propanol in this case)

Modifications to these structural features can significantly alter the compound's receptor selectivity and pharmacological profile.

Comparative Analysis

Comparison with structurally related compounds provides insights into the specific contributions of different molecular features:

CompoundStructural DifferenceEffect on Activity
1-(3-Chlorophenyl)piperazineLacks the propanol chainAltered receptor selectivity and pharmacokinetic properties
3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-olChlorine at para position instead of metaDifferent electronic distribution and potential changes in receptor binding
3-(3-Chlorophenyl)-1-(piperazin-1-yl)propan-1-oneContains a ketone group instead of hydroxylModified hydrogen bonding capabilities and metabolic stability

This comparative analysis highlights how minor structural modifications can lead to significant changes in pharmacological properties and potential therapeutic applications.

Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol has various applications in scientific research, primarily in the fields of medicinal chemistry and neuropharmacology.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as:

  • A tool for studying serotonin receptor pharmacology

  • A scaffold for developing novel therapeutic agents targeting serotonergic systems

  • A reference compound for structure-activity relationship studies

  • A potential lead compound for drug discovery programs focused on neuropsychiatric disorders

These applications contribute to the advancement of our understanding of serotonergic systems and the development of innovative therapeutic approaches.

Neuropharmacological Research

The compound's selective antagonism of 5-HT1D receptors makes it valuable for research into:

  • The role of 5-HT1D receptors in normal brain function

  • The involvement of serotonergic systems in mood regulation

  • Potential therapeutic approaches for conditions such as depression and anxiety

  • The development of novel treatments for migraine and other headache disorders

These research applications highlight the importance of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol as a tool for understanding the neurobiology of various conditions and developing targeted therapeutic interventions.

Comparison with Related Compounds

Examining the similarities and differences between 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol and related compounds provides insights into its unique properties and potential applications.

Structural Analogues

Several compounds share structural similarities with 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol:

CompoundCAS NumberMolecular WeightStructural Relationship
1-(3-Chlorophenyl)piperazineVarious196.68 g/molParent compound without propanol chain
3-(3-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one1266686-14-9289.20 g/molContains ketone instead of hydroxyl group
Trazodone (related pharmaceutical)19794-93-5371.9 g/molContains triazolopyridine system with similar piperazine moiety

These structural relationships help contextualize the properties of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol within the broader family of piperazine derivatives .

Pharmacological Comparisons

The pharmacological profiles of these related compounds reveal important differences in receptor selectivity and biological effects:

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol shows selective 5-HT1D receptor antagonism

  • 1-(3-Chlorophenyl)piperazine often exhibits broader serotonergic effects

  • Trazodone has additional activity at other receptors, including 5-HT2A and α1-adrenergic receptors

These pharmacological differences highlight the unique properties of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol and its specific potential for targeted therapeutic applications .

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